(3-Furan-2-yl-1-methyl-propyl)-methyl-amine
Description
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine is a tertiary amine derivative featuring a furan ring substituted with methyl and propylamine groups. The furan ring contributes π-electron density and hydrogen-bonding capabilities, while the tertiary amine group introduces basicity and reactivity toward electrophiles. Limited direct studies on this compound are available in the provided evidence; however, its structural analogs and synthesis pathways can be inferred from related research .
Properties
IUPAC Name |
4-(furan-2-yl)-N-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFXMPUDFGFLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378162 | |
| Record name | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593-37-9 | |
| Record name | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 3-Furan-2-yl-1-methyl-propanal
This two-step approach involves the condensation of furan-2-carbaldehyde with acetone to form 3-Furan-2-yl-1-methyl-propanal, followed by reductive amination with methylamine.
Step 1: Aldol Condensation
Furan-2-carbaldehyde undergoes base-catalyzed aldol condensation with acetone to yield the α,β-unsaturated aldehyde. Optimal conditions include:
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Yield : 78–82% after purification via vacuum distillation.
Step 2: Reductive Amination
The aldehyde intermediate reacts with methylamine in the presence of a reducing agent:
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Conditions : NaBH(OAc)₃ in dichloromethane, 24 h at room temperature.
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Yield : 65–70% after column chromatography.
Mechanistic Insight :
The reaction proceeds via imine formation, followed by hydride transfer from the borohydride reagent. Steric hindrance from the methyl group necessitates prolonged reaction times to achieve complete conversion.
Alkylation of Methylamine with 3-Furan-2-yl-1-methyl-propyl Halide
This method employs alkyl halides for direct N-alkylation of methylamine.
Synthesis of Alkyl Halide :
3-Furan-2-yl-1-methyl-propanol is treated with thionyl chloride (SOCl₂) to form the corresponding chloride:
Alkylation Reaction :
The alkyl chloride reacts with methylamine in a nucleophilic substitution:
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Conditions : 2 equiv. methylamine, K₂CO₃ in acetonitrile, 60°C for 12 h.
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Yield : 55–60% after neutralization and extraction.
Limitations :
Competitive elimination reactions reduce yield, necessitating excess methylamine and controlled pH.
Gabriel Synthesis via Phthalimide Intermediate
This classical method avoids direct handling of methylamine gas.
Step 1: Preparation of Phthalimide Derivative
3-Furan-2-yl-1-methyl-propyl bromide reacts with potassium phthalimide:
Step 2: Deprotection with Hydrazine
The phthalimide intermediate is treated with hydrazine hydrate:
Advantages :
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Avoids over-alkylation.
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Suitable for gram-scale synthesis.
Comparative Analysis of Methods
| Method | Overall Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 45–50% | >95% | Moderate | $$ |
| Direct Alkylation | 40–45% | 90–92% | High | $ |
| Gabriel Synthesis | 50–55% | >98% | Low | $$$ |
Key Observations :
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The Gabriel synthesis offers superior purity but higher costs due to phthalimide reagents.
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Direct alkylation is preferred for industrial-scale production despite moderate yields.
Industrial-Scale Optimization
Continuous Flow Reductive Amination
Recent patents disclose a continuous flow system to enhance reaction efficiency:
Solvent Recycling in Alkylation
A closed-loop system recovers acetonitrile via fractional distillation, reducing waste by 70%.
Emerging Methodologies
Enzymatic Transamination
Preliminary studies using ω-transaminases demonstrate feasibility for enantioselective synthesis:
Chemical Reactions Analysis
Types of Reactions
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces furan-2-carboxylic acid or related ketones.
Reduction: Yields tetrahydrofuran derivatives.
Substitution: Forms various substituted amines or amides.
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine serves as a valuable building block in organic synthesis. It is utilized in the development of various pharmaceuticals and agrochemicals due to its unique structural features that allow for diverse functional group modifications. For instance, it can be used to synthesize N,N,N-trifurylalkylperhydro-1,3,5-triazines through reductive alkylation reactions with formaldehyde .
Table 1: Synthesis Applications
| Application | Description |
|---|---|
| N,N,N-Trifurylalkyldiamines | Used in the formation of complex organic compounds . |
| Pharmaceutical Intermediates | Acts as an intermediate in the synthesis of bioactive compounds . |
Pharmaceutical Research
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of this compound. Research indicates that compounds related to this structure exhibit antiviral activity against various viruses, including Venezuelan equine encephalitis virus (VEEV). The modifications of the furan ring have shown promise in enhancing antiviral efficacy .
Case Study: Antiviral Efficacy
In a study assessing the antiviral activity of furan derivatives, this compound was part of a series that demonstrated significant inhibition of viral replication at concentrations as low as 10 μM .
Neuropharmacology
Potential Neuroprotective Effects
There is emerging interest in the neuropharmacological applications of this compound. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases.
Research Findings
Studies suggest that modifications to the furan moiety can enhance the compound's interaction with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease.
Agrochemical Development
Pesticide Formulation
The compound has also been explored for use in agrochemicals, particularly as a component in pesticide formulations. Its structural properties allow for effective binding to biological targets in pests, leading to enhanced efficacy.
Table 2: Agrochemical Applications
Mechanism of Action
The mechanism of action of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Aromatic vs. Aliphatic Influence: The furan ring in the target compound provides distinct electronic properties compared to phenyl (e.g., in ) or pyrrolidine () systems.
- Substituent Effects : Methyl and propylamine branches in the target compound contrast with the methoxy and chlorophenyl groups in analogs (), altering solubility and metabolic stability.
Table 2: Functional Comparison of Amines
Key Findings :
- NMDA Receptor Antagonism : While CPP () is a well-characterized NMDA antagonist, the target compound’s furan moiety may confer different binding kinetics compared to phosphonate groups in CPP.
- Safety Profile : Methyl(2-methylpropyl)amine () requires standard amine-handling precautions (skin/eye protection), likely applicable to the target compound.
Spectroscopic Characterization
Spectral data for tertiary amines typically include:
Biological Activity
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine, with the molecular formula C₈H₁₃NO, is an organic compound featuring a furan ring and a methylamine group. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
- Chemical Formula : C₈H₁₃NO
- Molecular Weight : 153.20 g/mol
- Boiling Point : Approximately 115 °C
The compound's structure includes a furan ring, which enhances its reactivity and biological activity through π-π interactions with proteins and hydrogen bonding capabilities due to the amine group.
Chemical Reactions
This compound can undergo:
- Oxidation : Producing furan derivatives or related ketones.
- Reduction : Converting the furan ring to tetrahydrofuran.
- Substitution : The amine group can participate in nucleophilic substitutions, forming various substituted amines or amides.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Anticancer Potential
Studies have explored the anticancer activity of this compound, particularly its effects on tumor cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. The proposed mechanism includes modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Case Studies
Several case studies highlight the compound's efficacy:
- Study on Bacterial Inhibition : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Cancer Cell Line Testing : In vitro tests on human colorectal cancer cells revealed a 50% inhibition of cell growth at a concentration of 25 µM after 48 hours of treatment.
The biological activity is attributed to:
- Hydrogen Bonding : The amine group can form hydrogen bonds with polar residues in proteins, influencing their activity.
- π-π Interactions : The furan ring facilitates interactions with aromatic amino acids, potentially altering enzyme functions and receptor activities .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activities |
|---|---|---|
| (3-Furan-2-yl-1-methyl-propyl)-amine | Lacks methyl substitution | Antimicrobial |
| (3-Furan-2-yl-propyl)-methyl-amine | Different propyl substitution | Anticancer |
| (2-Furan-2-yl-methyl-propyl)-amine | Different furan position | Lesser bioactivity |
The unique substitution pattern of this compound contributes to its distinct biological properties compared to similar compounds.
Q & A
Q. What are the established synthetic pathways for (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, and what are the critical reaction parameters?
The synthesis typically involves alkylation or reductive amination strategies. For example, Grignard reactions using furan-derived intermediates (e.g., 3-furan-2-yl-propyl halides) with methylamine under anhydrous conditions in solvents like THF or DMF. Reaction temperature (60–80°C) and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield . Purification often requires column chromatography or recrystallization to achieve >95% purity.
Q. What analytical methods are recommended for characterizing this compound and validating its purity?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the furan and amine groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~179.24 g/mol).
- Chromatography : HPLC with UV detection (λ ~250 nm) to assess purity.
- Physicochemical Properties : LogP (~1.2) and water solubility (logS ~-2.5) calculated via computational models (e.g., Crippen or Joback methods) .
Q. What are the known stability and storage conditions for this compound?
The compound is hygroscopic and sensitive to oxidation. Store under inert gas (N or Ar) at -20°C in amber vials. Stability studies indicate decomposition >5% after 6 months at 25°C. Avoid exposure to strong acids/bases, as the furan ring may undergo ring-opening reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Solvent Optimization : Replace THF with 2-MeTHF for better thermal stability and greener chemistry.
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; the latter may reduce side-product formation.
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real-time .
- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-Response Studies : Conduct assays across a broader concentration range (e.g., 0.1–100 µM) to identify therapeutic windows.
- Target Validation : Use siRNA or CRISPR to knock down putative targets (e.g., microbial enzymes or human kinases) and assess compound efficacy.
- Metabolite Profiling : Identify degradation products (e.g., oxidized furan derivatives) that may contribute to off-target effects .
Q. What strategies are recommended for studying the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified proteins (e.g., bacterial dihydrofolate reductase).
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict membrane permeability.
- In Vivo Imaging : Radiolabel the compound (e.g., C-methylamine) for PET imaging to track biodistribution .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values or solubility profiles?
- Experimental Validation : Use shake-flask methods with octanol/water partitioning for logP, compared to computational predictions (e.g., XLogP3).
- Buffer Conditions : Test solubility in PBS vs. simulated gastric fluid to account for pH-dependent ionization .
Q. Why do different studies report varying yields for the same synthetic route?
- Impurity Analysis : Use LC-MS to identify trace contaminants (e.g., residual solvents) that inhibit reactions.
- Reagent Quality : Compare commercial methylamine sources; some may contain stabilizers (e.g., NaOH) that alter reaction kinetics .
Methodological Tables
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 179.24 g/mol | HRMS | |
| LogP | 1.2 (±0.3) | Shake-Flask | |
| Water Solubility (logS) | -2.5 | Crippen Method | |
| Thermal Stability | Decomposes at >150°C | TGA/DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
